6-Chlorohexyl-p-Toluenesulfonate
Description
6-Chlorohexyl-p-toluenesulfonate (CHT) is a sulfonate ester with the molecular formula C₁₃H₁₉ClO₃S and a molecular weight of 302.81 g/mol. Structurally, it consists of a 6-chlorohexyl chain linked to a p-toluenesulfonyl group. This compound is primarily utilized in organic synthesis as an alkylating agent, where the tosyl group acts as a superior leaving group in nucleophilic substitution (SN2) reactions . Its synthesis typically involves reacting 6-chlorohexanol with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., triethylamine or pyridine), analogous to methods described for related tosylates .
Key properties inferred from structural analogs:
Properties
Molecular Formula |
C13H19ClO3S |
|---|---|
Molecular Weight |
290.81 g/mol |
IUPAC Name |
6-chlorohexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19ClO3S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
IPTTTZZTBXAKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares CHT with structurally related sulfonate esters:
Key Observations :
- Chain Length and Reactivity: Longer alkyl chains (e.g., CHT’s hexyl group) increase lipophilicity, making CHT more suitable for reactions requiring non-polar environments. However, steric hindrance from the hexyl chain may reduce SN2 reaction rates compared to methyl or ethyl tosylates .
Q & A
Basic Synthesis Methodology
Q: What is a standard method for synthesizing 6-Chlorohexyl-p-Toluenesulfonate in laboratory settings? A: A common approach involves reacting 6-chlorohexanol with p-toluenesulfonyl chloride (TosCl) in an anhydrous solvent (e.g., dichloromethane or THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. The reaction typically proceeds at 0–25°C for 4–12 hours. After quenching with water, the product is extracted using organic solvents and purified via recrystallization or column chromatography .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and selectivity? A: Key variables include:
- Catalyst selection: Composite catalysts (e.g., phase-transfer agents) enhance TosCl activation .
- Temperature control: Lower temperatures (0–5°C) minimize side reactions like hydrolysis .
- Solvent choice: Non-polar solvents (e.g., CCl₄) reduce byproduct formation during chlorosulfonation .
Kinetic studies using in-situ NMR or HPLC monitoring can identify rate-limiting steps and optimal stoichiometry .
Basic Purification Techniques
Q: What purification methods are effective for isolating this compound? A:
- Crystallization: Use ethanol/water mixtures to exploit solubility differences. Larger crystal formation improves separation efficiency .
- Column chromatography: Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) resolves sulfonate derivatives .
Advanced Mechanistic Studies
Q: How can the sulfonation mechanism be investigated to understand regioselectivity? A: Isotopic labeling (e.g., deuterated TosCl) paired with kinetic isotope effect (KIE) studies elucidates nucleophilic attack pathways. Computational methods (DFT calculations) model transition states to predict steric and electronic influences .
Basic Analytical Characterization
Q: Which analytical techniques validate the purity and structure of the compound? A:
- ¹H/¹³C NMR: Confirm sulfonate ester formation (δ 7.6–7.8 ppm for aromatic protons; δ 70–75 ppm for sulfonate-O-CH₂) .
- GC-MS: Detect volatile impurities (e.g., unreacted TosCl) with electron ionization .
Advanced Data Contradiction Analysis
Q: How should researchers address discrepancies in reported yields or byproduct profiles? A: Systematically test variables:
- Reagent purity: Impurities in TosCl (e.g., residual H₂SO₄) may alter reaction pathways .
- Moisture control: Hydrolysis side reactions can occur if solvents are not rigorously dried .
Reproducibility studies under controlled conditions (e.g., inert atmosphere) clarify inconsistencies .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound? A:
- PPE: Tight-fitting goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhaling volatile sulfonyl chloride byproducts .
- Storage: Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis .
Advanced Stability Assessment
Q: How does the compound degrade under varying storage conditions? A: Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis identify degradation products (e.g., toluenesulfonic acid). FTIR monitoring detects hydrolysis via O-H stretching (3400–3600 cm⁻¹) .
Advanced Stereochemical Considerations
Q: Does the tosyl group influence stereochemical outcomes in downstream reactions? A: The bulky tosyl group can induce steric hindrance in SN2 reactions, favoring retention of configuration. Chiral HPLC or polarimetry quantifies enantiomeric excess in derivatives .
Byproduct Identification and Mitigation
Q: How can byproducts from incomplete reactions be characterized and minimized? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
